Cas no 2418674-73-2 (Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate)
![Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate structure](https://ja.kuujia.com/scimg/cas/2418674-73-2x500.png)
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
- 2418674-73-2
- EN300-26628442
- Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate
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- インチ: 1S/C16H23FN2O5S/c1-11-13(19-7-5-18-6-8-19)9-12(15(20)23-16(2,3)4)10-14(11)24-25(17,21)22/h9-10,18H,5-8H2,1-4H3
- InChIKey: HXTCESFHCOTLIM-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1=CC(C(=O)OC(C)(C)C)=CC(=C1C)N1CCNCC1)F
計算された属性
- せいみつぶんしりょう: 374.13117117g/mol
- どういたいしつりょう: 374.13117117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26628442-1g |
2418674-73-2 | 1g |
$0.0 | 2023-09-12 | |||
Enamine | EN300-26628442-1.0g |
tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate |
2418674-73-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoateに関する追加情報
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate: A Comprehensive Overview
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate, also known by its CAS number 2418674-73-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorosulfonyl oxy substituent, and a piperazine ring. The combination of these functional groups makes it a versatile molecule with promising properties in drug design and material science.
The synthesis of Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate involves a series of intricate chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring scalability for industrial production.
One of the most notable features of this compound is its pharmacological activity. Studies have shown that Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate exhibits potent inhibitory effects on several enzymes, making it a potential candidate for the development of novel therapeutic agents. For instance, it has demonstrated significant activity against kinases, which are key targets in cancer treatment. Additionally, its ability to modulate ion channels suggests its potential role in treating neurological disorders such as epilepsy and chronic pain.
The fluorosulfonyl group in the molecule contributes to its high lipophilicity and bioavailability, which are critical factors for drug candidates. Recent research has focused on modifying the substituents on the benzoate ring to enhance these properties further. For example, introducing electron-withdrawing groups has been shown to improve the compound's solubility and permeability across biological membranes.
In terms of applications, Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-y l)benzoate has been explored as a precursor for more complex molecules in medicinal chemistry. Its piperazine ring provides a scaffold for attaching additional functional groups, enabling the creation of diverse bioactive compounds. This versatility has made it a valuable building block in combinatorial chemistry libraries.
From an environmental perspective, the degradation pathways of this compound have been studied to assess its ecological impact. Research indicates that under certain conditions, it undergoes hydrolysis to form less toxic byproducts. However, further investigations are required to fully understand its long-term effects on ecosystems.
In conclusion, Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin -1-y l)benzoate represents a promising compound with wide-ranging applications in both academia and industry. Its unique structure and versatile properties make it an attractive target for further research and development. As new insights into its synthesis, activity, and applications continue to emerge, this compound is poised to play a significant role in advancing modern medicine and materials science.
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